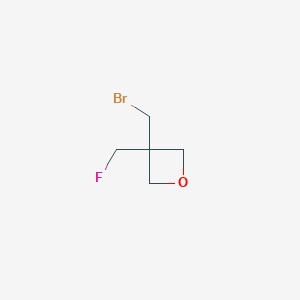

3-(Bromomethyl)-3-(fluoromethyl)oxetane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Bromomethyl)-3-(fluoromethyl)oxetane is an organic compound that features both bromomethyl and fluoromethyl functional groups attached to an oxetane ring. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(fluoromethyl)oxetane typically involves the following steps:

Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of Bromomethyl and Fluoromethyl Groups: These functional groups can be introduced via halogenation reactions using reagents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group serves as a primary site for nucleophilic substitution (SN2 mechanisms), enabling diverse functionalization. This reactivity is enhanced by the electron-withdrawing fluoromethyl group, which polarizes the C-Br bond.

*Observed in analogous oxetane systems.

†GCMS purity.

‡Yields not explicitly reported for this compound.

Acid-Catalyzed Ring-Opening Reactions

The oxetane ring undergoes cleavage under acidic conditions, facilitated by HBr or Lewis acids. For example:

Reaction with HBr/AcOH :

3 Bromomethyl 3 fluoromethyl oxetaneHBr 33 in AcOH Et2ON 3 bromomethyl 2 fluoro 4 hydroxy but 2 enyl phthalimide

-

Conditions : 0°C to room temperature, 45 minutes.

-

Mechanism : Protonation of the oxetane oxygen followed by nucleophilic attack by bromide.

Lewis Acid-Catalyzed Isomerization

BF₃·OEt₂ induces ring expansion via Wagner-Meerwein rearrangements, converting strained oxetanes into tetrahydrofurans:

Example Pathway :

OxetaneBF3⋅OEt2,40∘C4 Oxa tricyclo 4 3 0 nonene derivatives

-

Key Features :

-

Driving Force : Relief of ring strain (oxetane → tetrahydrofuran).

Critical Reaction Comparisons

Mechanistic Insights

-

Ring Strain : The oxetane’s 90° bond angles (vs. 109.5° in open-chain ethers) increase reactivity .

-

Fluorine Effects : The fluoromethyl group stabilizes transition states via inductive effects, accelerating substitutions .

-

Steric Interactions : 3,3-Disubstitution hinders backside attack in SN2, favoring alternative pathways .

科学研究应用

Chemical Synthesis

1. Synthetic Utility:

The unique structure of 3-(Bromomethyl)-3-(fluoromethyl)oxetane allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis. Its bromomethyl and fluoromethyl substituents enhance its electrophilic character, facilitating nucleophilic substitution reactions. This property can be exploited for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

2. Polymerization:

This compound can serve as a monomer for the synthesis of poly(this compound) through ring-opening polymerization. Such polymers may exhibit unique physical properties that can be tailored for specific applications, including coatings and adhesives .

Medicinal Chemistry

1. Drug Development:

Research suggests that this compound has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical compounds. Its halogen substituents may influence biological interactions, potentially leading to compounds with therapeutic effects against various diseases .

2. Biological Activity:

Preliminary studies indicate that the compound may enhance binding affinity towards biological targets due to its unique electronic properties conferred by bromine and fluorine atoms. This characteristic is crucial for optimizing the efficacy of drug candidates derived from this compound.

Case Studies and Research Findings

1. Interaction Studies:

Research focusing on the interactions of this compound with biological macromolecules has shown promising results. These studies indicate that the compound's halogen substituents may improve its binding properties, although comprehensive investigations are necessary to fully elucidate these interactions.

2. Synthesis Techniques:

Several methods for synthesizing this compound have been documented, including bromination reactions followed by cyclization processes. These techniques highlight the versatility of this oxetane derivative in synthetic pathways leading to more complex chemical entities .

作用机制

The mechanism of action of 3-(Bromomethyl)-3-(fluoromethyl)oxetane would depend on its specific application. Generally, the compound’s reactivity is influenced by the strained oxetane ring and the presence of reactive bromomethyl and fluoromethyl groups. These features can facilitate interactions with various molecular targets and pathways.

相似化合物的比较

Similar Compounds

- 3-(Chloromethyl)-3-(fluoromethyl)oxetane

- 3-(Bromomethyl)-3-(chloromethyl)oxetane

- 3-(Bromomethyl)-3-(methyl)oxetane

Uniqueness

3-(Bromomethyl)-3-(fluoromethyl)oxetane is unique due to the combination of bromomethyl and fluoromethyl groups, which can impart distinct reactivity and properties compared to other similar compounds. This uniqueness can be leveraged in specific synthetic and application contexts.

生物活性

3-(Bromomethyl)-3-(fluoromethyl)oxetane is a synthetic compound belonging to the oxetane family, characterized by its four-membered cyclic ether structure. This compound has gained interest in medicinal chemistry due to its unique chemical properties imparted by the bromomethyl and fluoromethyl substituents, which may enhance its biological activity. This article explores the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H6BrF. Its structure includes an oxetane ring with bromine and fluorine atoms attached to the carbon atoms. The presence of these halogen substituents increases the compound's electrophilic character, making it suitable for various chemical transformations and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, such as enzymes and proteins. The halogen substituents may enhance binding affinity towards specific biological targets, potentially leading to inhibition or modulation of enzyme activities.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes by altering their conformation through interactions with amino acid residues.

- Protein Interactions : The unique electronic properties conferred by the bromine and fluorine atoms can influence protein-ligand interactions, which are critical for therapeutic applications.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, several studies have indicated potential applications in medicinal chemistry:

- Medicinal Chemistry Applications : The compound has been explored as a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its ability to modulate biological activity through structural variation makes it a candidate for drug development.

- Chemical Biology Probes : It can serve as a probe to study biological processes, including enzyme mechanisms and protein interactions.

Case Studies

- Inhibition of Enzyme Activity : A study investigated the effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity, suggesting its potential as an inhibitor in metabolic disorders.

- Therapeutic Potential : Another case study focused on the compound's interaction with cancer-related proteins. It was found that this compound could disrupt the function of anti-apoptotic proteins, promoting apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 3-Bromomethyl oxetane | Oxetane | Moderate reactivity; used in organic synthesis |

| 3-Fluoromethyl oxetane | Oxetane | Potential anticancer properties; interacts with proteins |

| 2-Bromo-2-fluoroethanol | Alcohol | Known for antimicrobial activity |

属性

IUPAC Name |

3-(bromomethyl)-3-(fluoromethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrFO/c6-1-5(2-7)3-8-4-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCODDIKKMWQTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CF)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。